haloxyfop-P-methyl
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSWTRQUCLNFOM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058249 | |
| Record name | Haloxyfop-P-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72619-32-0 | |
| Record name | Haloxyfop-P-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72619-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloxyfop-P-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072619320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloxyfop-P-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOXYFOP-P-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD796HHTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Haloxyfop-P-methyl can be synthesized using hydroquinone as a raw material. The process involves reacting hydroquinone with ®-2-bromomethyl propionate in the presence of an alkaline reagent to generate an intermediate ®-2-(4-hydroxyphenoxy) methyl propionate. This intermediate is then reacted with 3-chloro-2-bromo-5-trifluoromethyl pyridine under the action of a catalyst to obtain this compound . The industrial production of this compound involves mild conditions, simple operations, and convenient post-treatment, ensuring high yield and purity .
Chemical Reactions Analysis
Haloxyfop-P-methyl undergoes hydrolysis to form haloxyfop, the parent acid . This hydrolysis occurs rapidly in both sterile and fresh soil, indicating that the methyl ester is chemically labile . The compound can also undergo oxidation and reduction reactions, forming various products depending on the reagents and conditions used . For example, in the presence of strong oxidizing agents, this compound can form carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride .
Scientific Research Applications
Herbicidal Applications
Target Weeds:
HPME is particularly effective against a range of grassy weeds, including sourgrass and fleabane. Studies indicate that it can be applied in a sequential manner with other herbicides like cloransulam-methyl to enhance weed control effectiveness. For instance, applying HPME at least six days before cloransulam-methyl significantly improves the control of these target weeds, leading to enhanced photosynthetic performance and reduced energy dissipation in treated plants .
Mechanism of Action:
The herbicidal action of HPME is primarily attributed to its ability to inhibit fatty acid synthesis by competitively binding to acetyl-CoA carboxylase in grasses. This inhibition disrupts lipid metabolism, leading to phytotoxicity .
Toxicological Studies
Animal Studies:
Research has demonstrated that HPME can induce oxidative stress and affect renal and hepatic function in animal models. A study on Wistar rats showed dose-dependent increases in biomarkers for renal (urea and creatinine) and hepatic function (ALP, ALT, AST) following administration of HPME . The findings indicated significant alterations in testicular function as well, with decreased antioxidant levels and increased oxidative stress markers.
| Treatment Group | Urea (mg/dL) | Creatinine (mg/dL) |
|---|---|---|
| Control | 18.0 ± 2.3 | 0.42 ± 0.06 |
| 6.75 mg/kg | 24.1 ± 1.8 | 0.56 ± 0.03 |
| 13.50 mg/kg | 30.6 ± 2.4 | 0.66 ± 0.03 |
| 27.00 mg/kg | 35.3 ± 3.1 | 0.73 ± 0.07 |
*Values are means ± SD for six replicates; p < 0.05 indicates significant differences from control .
Histological Changes:
Histological examinations revealed severe interstitial edema and necrosis in the seminiferous tubules of treated rats, highlighting the potential reproductive toxicity of HPME .
Environmental Impact
Regulatory Status:
HPME is not registered with the EPA in some regions, which raises concerns regarding its environmental safety and human health impacts . The compound's potential for groundwater contamination and toxicity to non-target organisms has been assessed, emphasizing the need for careful management practices during its application.
Best Practices:
Guidelines for safe handling, storage, and application of HPME are crucial for minimizing risks associated with its use in agricultural settings . These include training local farmers on best practices to ensure compliance with environmental regulations.
Case Studies
Field Trials:
Field studies have demonstrated the effectiveness of HPME in controlling specific weed populations while assessing its impact on crop yield and health. For example, trials indicated that HPME applied at optimal rates resulted in significant reductions in weed biomass without adversely affecting the growth of desirable crops .
Fluorescence Analysis:
Recent research utilized fluorescence analysis to study the effects of HPME on plant physiology, revealing that proper timing and sequencing with other herbicides can enhance overall weed management strategies while maintaining crop health .
Mechanism of Action
Haloxyfop-P-methyl exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase, an enzyme that plays a central role in fatty acid metabolism . This inhibition disrupts lipid synthesis in the target weeds, leading to their death . The compound is absorbed by the leaves, stems, and roots of the weeds and translocates throughout the plant, ensuring effective control .
Comparison with Similar Compounds
Chemical and Structural Properties
AOPP herbicides share a common phenoxypropionate backbone but differ in substituents, influencing their bioavailability and target specificity. Key examples include:
Structural Impact : The trifluoromethyl group in this compound enhances lipid solubility and cuticle penetration, improving foliar absorption .
Mode of Action and Efficacy
All AOPPs inhibit ACCase in grasses, but their efficacy varies due to metabolic stability and resistance mechanisms:
- This compound : High initial efficacy but rapid resistance evolution in Digitaria sanguinalis (resistance index, RI: 2–20 ).
- Quizalofop-P-ethyl : Used in cotton fields but faces resistance in Eleusine indica .
- Fenoxaprop-P-ethyl: Resistance reported in Alopecurus aequalis via ACCase mutations .
- Cyhalofop-butyl: Effective against Echinochloa crus-galli but less prone to resistance due to enhanced microbial degradation .
Table 1: Resistance Mechanisms in Key Weeds
Toxicity Profiles
This compound :
- Aquatic Toxicity : Induces oxidative stress, pericardial edema, and neurodevelopmental defects in zebrafish embryos (LC₅₀: 1.2 mg/L) .
- Mammalian Toxicity : Causes hepatotoxicity (↑ bilirubin, ALP, ALT) and nephrotoxicity (↑ urea, creatinine) in rats at 27 mg/kg .
- Soil Microbes : Minimal impact on microbial diversity at recommended doses .
Fluazifop-P-butyl :
Environmental Persistence and Degradation
Microbial Degradation: Sphingomonas spp. degrade this compound via oxidative pathways, while Bacillus spp. metabolize fenoxaprop-P-ethyl .
Application Strategies and Resistance Management
- This compound : Sequential application with cloransulam-methyl (6-day interval) improves control of Digitaria insularis .
- Quizalofop-P-ethyl : Rotational use with PSII inhibitors (e.g., atrazine) delays resistance .
- Integrated Practices : Chinese cotton farmers combine chemical, cultural, and biological methods to reduce selection pressure .
Biological Activity
Haloxyfop-P-methyl is an aryloxyphenoxypropionate herbicide widely used in agriculture for controlling grass weeds. Its biological activity encompasses a range of effects, including toxicity to non-target organisms, immunotoxicity, and alterations in metabolic processes. This article reviews recent findings on the biological activity of this compound, highlighting its impacts on various biological systems, particularly focusing on developmental and immunotoxicity, metabolic disruption, and its environmental implications.
This compound primarily functions by inhibiting the synthesis of fatty acids in susceptible plant species, leading to their growth inhibition and eventual death. However, its effects extend beyond target plants to include various non-target organisms, including aquatic life and mammals.
1. Toxicological Effects
Recent studies have demonstrated significant toxicological effects of this compound on different organisms:
- Zebrafish Model : A study using zebrafish larvae indicated that exposure to this compound resulted in developmental toxicity characterized by spinal deformities, decreased body length, and altered heart rates. Behavioral assessments showed reduced swimming speed and increased oxidative stress markers such as reactive oxygen species (ROS) and malondialdehyde (MDA) levels. Furthermore, the herbicide induced apoptosis in immune cells and altered the expression of pro-inflammatory cytokines .
- Chiromantes dehaani : In a 21-day toxicity test on this crab species, this compound exposure led to decreased weight gain and disrupted glucose metabolism. Notably, the herbicide activated the antioxidant system while simultaneously causing immunotoxic effects at higher concentrations .
- Rats : Research involving rats revealed that this compound induced hepatotoxicity and nephrotoxicity. Parameters such as plasma bilirubin levels and liver enzyme activities (ALP, ALT, AST) increased significantly in treated groups compared to controls .
Metabolic Disruption
This compound has been shown to disrupt metabolic pathways in exposed organisms:
- Glucose Metabolism : In crabs exposed to this compound, there was a notable reduction in pyruvate and lactate levels while glucose-6-phosphate dehydrogenase activity increased. This suggests a shift in glucose metabolism that may lead to energy deficits .
- Oxidative Stress Response : The herbicide's exposure led to increased activities of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD), indicating an adaptive response to oxidative stress caused by this compound .
Environmental Implications
The widespread use of this compound raises concerns about its environmental impact:
- Aquatic Ecosystems : The metabolites of this compound can accumulate in soil and water systems, posing risks to aquatic life. Studies have shown that concentrations found in agricultural runoff can lead to significant ecological disturbances .
- Persistence and Bioaccumulation : Research indicates that this compound residues can persist in the environment, leading to bioaccumulation in non-target species. This has implications for food webs and biodiversity .
Table 1: Summary of Toxicological Findings
| Study Organism | Observed Effects | Key Findings |
|---|---|---|
| Zebrafish | Developmental toxicity | Spinal deformities, decreased swimming speed |
| Chiromantes dehaani | Growth performance inhibition | Decreased weight gain; disrupted glucose metabolism |
| Rats | Hepatotoxicity and nephrotoxicity | Increased liver enzymes; oxidative stress markers |
Case Study: Immunotoxicity in Zebrafish
A detailed investigation into the immunotoxic effects of this compound on zebrafish revealed that exposure not only reduced innate immune cell populations but also affected T cell maturation. The expression levels of pro-apoptotic proteins (Bax, P53) increased while anti-apoptotic protein (Bcl-2) levels decreased, indicating a shift towards immune dysfunction under prolonged exposure conditions .
Q & A
What are the standard methodologies for detecting Haloxyfop-P-methyl residues in environmental and biological samples?
Level: Basic
Answer:
Detection of this compound residues requires advanced analytical techniques due to its persistence in complex matrices.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Validated for low-level quantification in infant formula and high-fat/protein matrices. This method involves hydrolyzing bound residues (e.g., haloxyfop-methyl) into free acids (haloxyfop) for accurate detection .
- Near-Infrared Spectroscopy (NIRS): Combined with variable selection algorithms (e.g., SPA, PSO-LSSVM), NIRS enables rapid qualitative screening in edible oils without extensive sample preparation .
- Gas Chromatography (GC) and HPLC: Referenced in commercial standards (e.g., Sigma-Aldrich PESTANAL®) for product analysis and residue quantification .
How does this compound inhibit lipid synthesis in target plants?
Level: Basic
Answer:
this compound is a postemergence aryloxyphenoxypropionate (AOPP) herbicide targeting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.
- Mode of Action: After foliar absorption, it is hydrolyzed to haloxyfop-P, which translocates to meristematic tissues. ACCase inhibition disrupts lipid synthesis, leading to growth arrest in grasses .
- Selectivity: Limited to plants with ACCase isoforms sensitive to AOPPs, minimizing non-target crop damage .
What experimental designs are effective in assessing resistance evolution to this compound in weed populations?
Level: Advanced
Answer:
Resistance studies require factorial field trials and dose-response analyses:
- Factorial Designs: Evaluate application timing (e.g., 15–0 days before sowing) and rates (e.g., 48–96 g ha⁻¹) to quantify efficacy against resistant Digitaria insularis populations .
- Dose-Response Models: Use nonlinear regression (e.g., sigmoidal models) to calculate LD₅₀ and resistance factors (RF). For example, RF >10 indicates evolved resistance .
- Cross-Resistance Screening: Test populations with ACCase inhibitors (e.g., clethodim) to identify multiple resistance mechanisms .
How can conflicting data on the immunotoxicity of this compound at different concentrations be reconciled?
Level: Advanced
Answer:
Dose- and time-dependent immunomodulatory effects are observed:
- Low Concentrations/Short Exposure: Upregulate immune genes (e.g., antimicrobial peptides) and enhance enzyme activity (e.g., lysozyme), suggesting hormesis .
- High Concentrations/Long Exposure: Suppress immune function via oxidative stress (e.g., glutathione depletion) and Nrf2/ARE pathway dysregulation .
Methodological Note: Use transcriptomic profiling (e.g., RNA-seq) to map time-resolved gene expression changes and clarify biphasic responses.
What are the implications of oxidative stress pathway activation by this compound in non-target organisms?
Level: Advanced
Answer:
Non-target species exhibit adaptive and toxic responses:
- Antioxidant Activation: In Chiromantes dehaani, glutathione and thioredoxin peroxidase activities increase via ERK/JNK/Nrf2 signaling, mitigating oxidative damage .
- Developmental Toxicity: Zebrafish embryos exposed to 0.1–1.0 mg L⁻¹ show anti-vasculogenesis and apoptosis due to ROS overproduction .
- Ecological Thresholds: Derive species sensitivity distributions (SSDs) for marine organisms to establish safe concentrations (e.g., <0.05 mg L⁻¹) .
What are the recommended protocols for acute toxicity testing of this compound in aquatic organisms?
Level: Basic
Answer:
Standardized OECD or EPA protocols apply:
- Test Organisms: Use Daphnia magna (48-hr EC₅₀) and marine species (e.g., Brachionus plicatilis) for brackish ecosystems .
- Exposure Regimens: Conduct 96-hr LC₅₀ tests in fish (e.g., zebrafish) with concentrations ranging 0.1–10 mg L⁻¹. Monitor mortality, malformations, and biomarker responses (e.g., SOD, CAT) .
How to optimize HPLC or GC parameters for accurate quantification of this compound in complex matrices?
Level: Advanced
Answer:
- HPLC Optimization: Use C18 columns with mobile phases of acetonitrile/water (acidified with 0.1% formic acid). Detection at 220 nm improves sensitivity .
- GC-MS Parameters: Employ DB-5MS columns (30 m × 0.25 mm) and electron ionization (70 eV). Monitor ions m/z 375 (molecular ion) and 316 (base peak) .
- Matrix Cleanup: For high-fat samples, use QuEChERS extraction with PSA/C18 sorbents to reduce interference .
What are the key biochemical markers to monitor when studying this compound's environmental impact?
Level: Basic
Answer:
Prioritize biomarkers linked to oxidative stress and metabolic disruption:
- Oxidative Stress: Glutathione (GSH), superoxide dismutase (SOD), and lipid peroxidation (MDA levels) .
- Immune Function: Lysozyme activity and TNF-α/IL-1β gene expression .
- Neurotoxicity: Acetylcholinesterase (AChE) inhibition in aquatic species .
What statistical approaches are suitable for analyzing dose-response relationships in herbicide resistance studies?
Level: Advanced
Answer:
- Nonlinear Regression: Fit data to log-logistic models (e.g., y = A2 + (A1 – A2)/(1 + (x/x₀)^p)) to estimate LD₅₀ and resistance factors .
- Cluster Analysis: Use hierarchical methods (e.g., Toucher’s method) to group populations by susceptibility (e.g., 89.6–99.7% control vs. <20% in resistant groups) .
- Multivariate ANOVA: Assess interactions between application timing, soil type, and herbicide efficacy .
How do soil properties influence the efficacy and residual activity of this compound in agricultural settings?
Level: Advanced
Answer:
Soil texture and organic matter (OM) critically modulate herbicidal activity:
- Sandy Soils: Higher mobility increases leaching risk, reducing residual efficacy. Apply closer to sowing (e.g., 3–5 days pre-planting) .
- Clayey Soils: Strong adsorption to clay particles prolongs activity but may require higher doses (e.g., 96 g ha⁻¹) for Brachiaria decumbens control .
- OM-Rich Soils: OM binds this compound, necessitating adjuvants (e.g., methylated seed oil) to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
